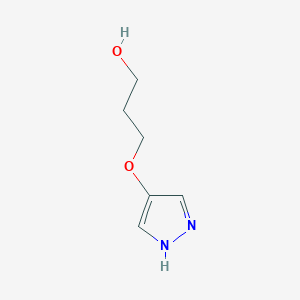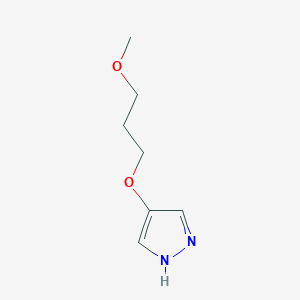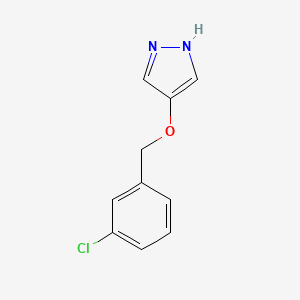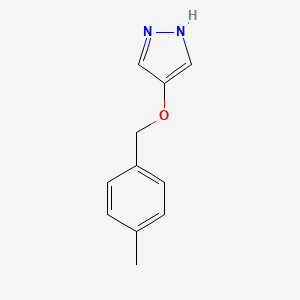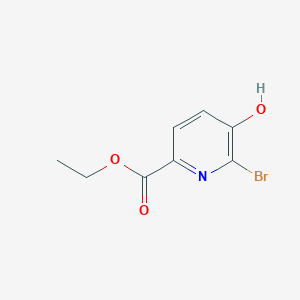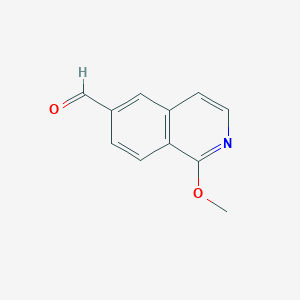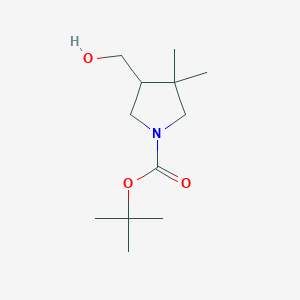![molecular formula C8H4BrNO2S B8013762 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8013762.png)
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is an organic compound characterized by a bromine atom attached to a thieno[3,2-b]pyridine ring system, with a carboxylic acid functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of thieno[3,2-b]pyridine derivatives followed by carboxylation. One common method includes:
Bromination: Thieno[3,2-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure or through a Grignard reaction followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized Products: Sulfoxides and sulfones.
Coupled Products: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. It serves as a precursor for the synthesis of molecules with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In material science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The biological activity of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- 6-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
- 6-Fluorothieno[3,2-b]pyridine-2-carboxylic acid
- 6-Iodothieno[3,2-b]pyridine-2-carboxylic acid
Comparison: While these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, iodine) impart distinct electronic and steric properties, affecting their reactivity and biological activity. 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the specific influence of the bromine atom, which can enhance certain types of interactions and reactivity patterns compared to its analogs.
Propiedades
IUPAC Name |
6-bromothieno[3,2-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXMMURBRYFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8013684.png)
![[2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8013686.png)
